molecular formula C17H22N2O4S B2689640 N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 1705165-95-2

N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

Cat. No. B2689640
CAS RN: 1705165-95-2
M. Wt: 350.43
InChI Key: GWKWOCQMPAIOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Scientific Research Applications

Atom-Transfer Radical Cyclizations

Research has explored the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to the formation of substituted 3-azabicyclo[3.3.0]octanes. This process involves an initial iodine atom-transfer annulation followed by an ionic cyclization, allowing for the efficient conversion of geminal carbomethoxy and phenylsulfonyl groups into either an exocyclic olefin or a carbonyl group, presenting a synthetic pathway that could be related to the functionalization of similar bicyclic structures (Flynn, Zabrowski, & Nosal, 1992).

Semipinacol Rearrangement in β-Lactam Diols

A novel semipinacol rearrangement utilizing a cyclic phosphorane or sulfite intermediate to prepare the 6-azabicyclo[3.2.1]octane ring system, prevalent in a range of biologically active molecules, has been demonstrated. This rearrangement proceeds with exclusive N-acyl group migration of a β-lactam ring, resulting in carbonyl functionality at the 7- and bridging 8-position of the bicycle (Grainger et al., 2012).

Horner-Emmons Olefination-Conjugate Addition

A tandem Horner-Emmons olefination-conjugate addition approach to synthesize 1,5-disubstituted-6-azabicyclo[3.2.1]octanes has been reported, demonstrating a key step in an approach to the synthesis of small ring analogues based on the AE ring structure of the Delphinium norditerpenoid, methyllycaconitine (MLA) (Callis, Thomas, Pearson, & Potter, 1996).

Novel Catalytic Applications

Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the use of innovative catalytic materials in facilitating complex organic reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Azabicyclic Structures

A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been developed. This methodology involves amide activation and provides a pathway for synthesizing several 3-substituted analogues of azatropane, indicating the versatility of bicyclic frameworks in medicinal chemistry applications (Singh et al., 2007).

properties

IUPAC Name

N-[4-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)24(2,22)23/h3-6,14-16H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKWOCQMPAIOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

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